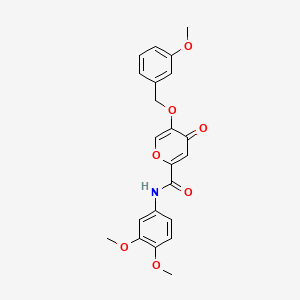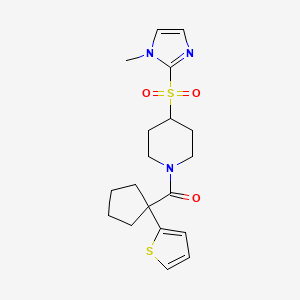
(S)-1-cyano-N-(4-(6-cyano-5-methoxypyridin-2-yl)thiazol-2-yl)-N-methylpyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-cyano-N-(4-(6-cyano-5-methoxypyridin-2-yl)thiazol-2-yl)-N-methylpyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C17H16N6O2S and its molecular weight is 368.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
- A study by Jayarajan et al. (2019) discusses the synthesis of related compounds, focusing on water-mediated synthesis techniques, and computational chemistry methods. They investigated the nonlinear optical properties and molecular docking analyses, which can be crucial for understanding the interaction of these compounds with biological targets, such as tubulin, indicating potential anticancer activity (Jayarajan et al., 2019).
Potential in Drug Design
- Böck et al. (2021) focused on the structural characterization of similar compounds, analyzing different protonation sites and hydrogen bonding patterns. This kind of structural analysis is vital for the design of pharmaceuticals and understanding how these compounds interact at the molecular level (Böck et al., 2021).
Biological and Antimicrobial Activity
- The work by Alhameed et al. (2019) on thiazolidine-2,4-dione carboxamide and amino acid derivatives, which are structurally related, showed antimicrobial and antifungal activities. This suggests potential applications of the compound for developing new antibacterial and antifungal agents (Alhameed et al., 2019).
Applications in Imaging and Radiolabeling
- Gao et al. (2016) synthesized a compound structurally related to the given compound for use as a PET radioligand. This indicates potential applications of (S)-1-cyano-N-(4-(6-cyano-5-methoxypyridin-2-yl)thiazol-2-yl)-N-methylpyrrolidine-2-carboxamide in medical imaging, particularly in Positron Emission Tomography (PET) (Gao et al., 2016).
Herbicidal and Agricultural Uses
- Research by Wang et al. (2004) on 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which share functional groups with the compound , highlighted their use as herbicidal inhibitors. This suggests the potential agricultural applications of this compound (Wang et al., 2004).
Anticancer Potential
- Zykova et al. (2018) investigated 2-aminopyrrole derivatives, structurally similar to the compound , and found they exhibited cytotoxic activity against certain cancer cells. This suggests that the compound might have potential applications in cancer treatment (Zykova et al., 2018).
作用機序
Target of Action
The primary target of the USP30 inhibitor 11 is the Ubiquitin-specific protease 30 (USP30). USP30 is a deubiquitinating enzyme (DUB) that belongs to the USP subfamily . It is found localized in the mitochondrial outer membrane and peroxisomes due to its unique transmembrane domain .
Mode of Action
USP30 inhibitor 11 interacts with USP30 and inhibits its function. USP30 employs a unique catalytic triad and molecular architecture to preferentially cleave the Lys6 linked ubiquitin chains . The inhibition of USP30 by the inhibitor can lead to an increase in ubiquitination, affecting various cellular events .
Biochemical Pathways
USP30 plays an essential role in several cellular events, such as the PINK1/Parkin-mediated mitophagy, pexophagy, BAX/BAK-dependent apoptosis, and IKKβ–USP30–ACLY-regulated lipogenesis/tumorigenesis . These pathways are tightly regulated by post-translational modification including phosphorylation and mono-ubiquitination . The inhibition of USP30 can affect these pathways and their downstream effects.
Pharmacokinetics
The study of usp30 inhibitors, in general, is in the pre-clinical stage for the treatment of pulmonary disorders . More research is needed to understand the ADME properties of USP30 inhibitor 11 and their impact on bioavailability.
Result of Action
The inhibition of USP30 can lead to dysregulation associated with a range of physiological disorders, such as neurodegenerative disease, hepatocellular carcinoma, pulmonary disorders, and peroxisome biogenesis disorders . This is due to the role of USP30 in various cellular events and pathways .
生化学分析
Biochemical Properties
USP30 inhibitor 11 effectively inhibits USP30 in biochemical assays and cellular models . It increases the ubiquitylation of TOM20, a mitochondrial protein, and a known substrate of USP30 . The inhibitor binds USP30 in a slow and tight manner and displays kinetic properties consistent with covalent attachment to USP30 .
Cellular Effects
USP30 inhibitor 11 has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it opposes mitophagy driven by the E3 ligase Parkin .
Molecular Mechanism
USP30 inhibitor 11 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It preferentially cleaves the Lys6 linked ubiquitin chains .
Temporal Effects in Laboratory Settings
The effects of USP30 inhibitor 11 change over time in laboratory settings. It has been observed that the inhibitor engages active USP30 at nanomolar concentration after only 10 min incubation time in intact cells .
Dosage Effects in Animal Models
The effects of USP30 inhibitor 11 vary with different dosages in animal models
Metabolic Pathways
USP30 inhibitor 11 is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
Subcellular Localization
USP30 inhibitor 11 is localized in the outer mitochondrial membrane due to its unique transmembrane domain . It may affect its activity or function depending on its subcellular localization .
特性
IUPAC Name |
(2S)-1-cyano-N-[4-(6-cyano-5-methoxypyridin-2-yl)-1,3-thiazol-2-yl]-N-methylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2S/c1-22(16(24)14-4-3-7-23(14)10-19)17-21-13(9-26-17)11-5-6-15(25-2)12(8-18)20-11/h5-6,9,14H,3-4,7H2,1-2H3/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFKLZAHDDDAOH-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CS1)C2=NC(=C(C=C2)OC)C#N)C(=O)C3CCCN3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=NC(=CS1)C2=NC(=C(C=C2)OC)C#N)C(=O)[C@@H]3CCCN3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-tert-butyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2526501.png)
![3-(Chloromethyl)-2-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2526502.png)

![[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2526504.png)

![3-methyl-2-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2526508.png)
![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)azetidine-3-carboxamide](/img/structure/B2526509.png)


![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2526512.png)
![6,8-difluoro-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2526513.png)